CE-178253 benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

956246-95-0 |

|---|---|

Molecular Formula |

C30H29Cl2N7O4S |

Molecular Weight |

654.6 g/mol |

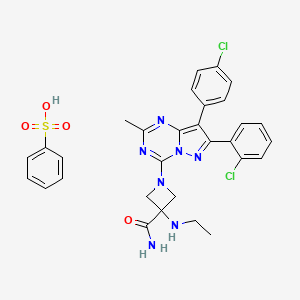

IUPAC Name |

benzenesulfonic acid;1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide |

InChI |

InChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9) |

InChI Key |

PUVYOZFJBITEFT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to CE-178253 Benzenesulfonate: A Potent and Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor, a key component of the endocannabinoid system primarily expressed in the central and peripheral nervous systems.[1][2] This document provides an in-depth technical overview of CE-178253, consolidating its pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization. The quantitative data from pivotal in vitro and in vivo studies are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its scientific context.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, plays a crucial role in regulating a myriad of physiological processes, including appetite, energy metabolism, and pain sensation. Consequently, the development of CB1 receptor antagonists has been a significant area of interest for therapeutic intervention in conditions such as obesity and related metabolic disorders. CE-178253 has emerged as a valuable research tool due to its sub-nanomolar potency and remarkable selectivity for the CB1 receptor over the Cannabinoid Type 2 (CB2) receptor.[2][3]

Chemical and Physical Properties

CE-178253 benzenesulfonate is the benzenesulfonate salt of the active compound CE-178253.

| Property | Value | Reference |

| IUPAC Name | 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1][4][5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide benzenesulfonate | [4][6] |

| Molecular Formula | C₃₀H₂₉Cl₂N₇O₄S | [1][4] |

| Molecular Weight | 654.57 g/mol | [1][4] |

| CAS Number | 956246-95-0 | [1][4][6] |

| Appearance | Solid powder | [7] |

| Solubility | Soluble in DMSO | [7] |

Pharmacology

Mechanism of Action

CE-178253 acts as a competitive antagonist at the CB1 receptor. By binding to the receptor, it blocks the action of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as exogenous agonists. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8] Antagonism by CE-178253 prevents the downstream signaling cascade that is typically initiated by agonist binding.

In Vitro Pharmacology

The in vitro profile of CE-178253 demonstrates its high affinity and selectivity for the human CB1 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| Kᵢ (CB1) | 0.33 nM | Human | Radioligand Binding Assay | [2][3] |

| Kᵢ (CB2) | > 10,000 nM | Human | Radioligand Binding Assay | [2][3] |

| Functional Kᵢ (CB1) | 0.07 nM | Human | [³⁵S]GTPγS Functional Assay | [2][3] |

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the efficacy of CE-178253 in modulating energy balance.

| Study Type | Animal Model | Effect | Key Findings | Reference |

| Acute Food Intake | Fasted Rats | Anorectic | Concentration-dependent reduction in food intake. | [2] |

| Spontaneous Food Intake | Rats | Anorectic | Reduction in nocturnal feeding. | [2] |

| Energy Expenditure | Rats | Increased | Acutely stimulated energy expenditure by over 30%. | [2][3] |

| Substrate Oxidation | Rats | Shift to Fat Oxidation | Decrease in respiratory quotient from 0.85 to 0.75. | [2][3] |

| Weight Loss | Diet-Induced Obese Rats and Mice | Weight Reduction | Dose-dependent promotion of weight loss. | [2] |

Signaling Pathways and Experimental Workflows

CB1 Receptor Antagonist Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory effect of an antagonist like CE-178253. Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. CE-178253 blocks these effects.

References

- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]

- 6. Validate User [ashpublications.org]

- 7. What are CB1 antagonists and how do they work? [synapse.patsnap.com]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

An In-depth Technical Guide on the Core Mechanism of Action of CE-178253 Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist.[1][2] Extensive preclinical studies have demonstrated its ability to modulate energy balance and food intake, positioning it as a compound of interest for the treatment of obesity and related metabolic disorders. This document provides a comprehensive overview of the mechanism of action of CE-178253, detailing its in vitro and in vivo pharmacology, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Core Mechanism of Action: CB1 Receptor Antagonism

CE-178253 acts as a potent antagonist at the human CB1 receptor.[2] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a crucial role in regulating appetite, energy expenditure, and metabolism.[3][4][5] Endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, typically activate the CB1 receptor, leading to a cascade of downstream signaling events.

CE-178253 competitively binds to the CB1 receptor, blocking the binding of endogenous agonists and thereby inhibiting downstream signaling.[1] This antagonism is the primary mechanism through which CE-178253 exerts its pharmacological effects.

Signaling Pathways Modulated by CE-178253

As a CB1 receptor antagonist, CE-178253 prevents the activation of Gi/o proteins, which are coupled to the CB1 receptor.[3] This leads to the inhibition of downstream signaling pathways that are normally activated by endocannabinoids. The key pathways affected include:

-

Adenylyl Cyclase Inhibition: By preventing Gi/o activation, CE-178253 blocks the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.[3]

-

MAPK and PI3K/Akt Pathways: The CB1 receptor is known to modulate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[3][4] By antagonizing the CB1 receptor, CE-178253 can influence these pathways, which are involved in cell growth, proliferation, and survival.

The following diagram illustrates the antagonism of the CB1 receptor signaling pathway by CE-178253.

Caption: Antagonism of the CB1 receptor by CE-178253, blocking downstream signaling.

Quantitative Pharmacological Profile

The potency and selectivity of CE-178253 have been extensively characterized through in vitro assays.

Table 1: In Vitro Binding Affinity of CE-178253

| Receptor | Species | Ki (nM) | Reference |

| CB1 | Human | 0.33 | [2] |

| CB2 | Human | > 10,000 | [2] |

Table 2: In Vitro Functional Activity of CE-178253

| Assay | Receptor | Species | Ki (nM) | Reference |

| GTPγS Functional Assay | CB1 | Human | 0.07 | [2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the significant in vivo effects of CE-178253 on food intake and energy expenditure.

Table 3: In Vivo Effects of CE-178253 in Rodent Models

| Model | Species | Effect | Reference |

| Fast-induced Re-feeding | Rat | Concentration-dependent anorectic activity | [1][2] |

| Spontaneous Nocturnal Feeding | Rat | Concentration-dependent anorectic activity | [1][2] |

| Indirect Calorimetry | Rat | >30% stimulation of energy expenditure; shift from carbohydrate to fat oxidation | [1][2] |

| Diet-Induced Obese | Rat | Dose-dependent weight loss | [2] |

| Diet-Induced Obese | Mouse | Dose-dependent weight loss | [2] |

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological profile of CE-178253.

In Vitro Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity (Ki) of CE-178253 for the human CB1 and CB2 receptors.

Objective: To quantify the binding affinity of CE-178253 to human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor are used.

-

Radioligand: [3H]-CP-55,940 is used as the radiolabeled agonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml bovine serum albumin (BSA), pH 7.4.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of CE-178253.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

References

- 1. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

CE-178253 Benzenesulfonate: A Technical Whitepaper on a Potent and Selective CB1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor, demonstrating sub-nanomolar potency in preclinical studies.[1][2][3] As a centrally-acting agent, it has been investigated for its therapeutic potential in metabolic disorders, particularly obesity, due to the established role of the endocannabinoid system in regulating appetite and energy balance.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on CE-178253, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization.

Pharmacological Profile

CE-178253 exhibits high-affinity binding to the human CB1 receptor and functions as a potent antagonist.[1] Its selectivity for the CB1 receptor over the Cannabinoid Type 2 (CB2) receptor is substantial, indicating a targeted mechanism of action with a reduced likelihood of off-target effects related to CB2 modulation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for CE-178253 benzenesulfonate based on in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Kᵢ) | CB1 | Human | 0.33 nM | [1] |

| Functional Antagonism (Kᵢ) | CB1 | Human | 0.07 nM | [1][2] |

| Binding Affinity (Kᵢ) | CB2 | Human | > 10,000 nM | [1][2] |

Table 2: In Vivo Pharmacological Effects

| Model | Species | Effect | Key Finding | Reference |

| Fast-Induced Re-feeding | Rat | Anorectic Activity | Concentration-dependent reduction in food intake | [1][2] |

| Spontaneous Nocturnal Feeding | Rat | Anorectic Activity | Concentration-dependent reduction in food intake | [1] |

| Indirect Calorimetry | Rat | Energy Expenditure | >30% acute stimulation | [1][2] |

| Indirect Calorimetry | Rat | Substrate Oxidation | Shift from carbohydrate to fat oxidation (Respiratory Quotient decrease from 0.85 to 0.75) | [1][2] |

| Diet-Induced Obesity | Rat & Mouse | Body Weight | Dose-dependent weight loss | [1][2][3] |

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 functions by blocking the activation of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gᵢ/ₒ. Endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), or exogenous agonists like Δ⁹-tetrahydrocannabinol (THC), bind to and activate the CB1 receptor. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels. By binding to the CB1 receptor without activating it, CE-178253 prevents these downstream signaling events.

CB1 Receptor Signaling Pathway and Antagonism by CE-178253.

Experimental Protocols

While the primary publication on CE-178253 provides an overview of the methods used, this section details the likely experimental protocols based on standard practices for CB1 receptor research.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a compound for the CB1 receptor.

1. Membrane Preparation:

-

Membranes from cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or rat brain tissue are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) and centrifugation to isolate the membrane fraction.

-

The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

-

A constant concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]SR141716A) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (CE-178253) are added to compete with the radioligand for binding to the CB1 receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known CB1 ligand.

3. Incubation and Filtration:

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Analysis:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of a compound to block agonist-stimulated G-protein activation.

1. Membrane Preparation:

-

Similar to the binding assay, membranes expressing the CB1 receptor are prepared.

2. Assay Reaction:

-

The membranes are incubated in a buffer containing GDP, a CB1 receptor agonist (e.g., CP-55940), and varying concentrations of the antagonist (CE-178253).

-

[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.

3. G-Protein Activation and Binding:

-

In the presence of an agonist, the CB1 receptor activates the Gᵢ/ₒ protein, causing it to release GDP and bind [³⁵S]GTPγS.

-

An antagonist will inhibit this agonist-stimulated binding of [³⁵S]GTPγS.

4. Termination, Filtration, and Quantification:

-

The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are captured by filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

5. Data Analysis:

-

The ability of CE-178253 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional antagonist potency (Kᵢ).

Workflow for a [³⁵S]GTPγS Functional Assay.

In Vivo Models of Obesity

1. Diet-Induced Obesity (DIO) Model:

-

Rodents (rats or mice) are fed a high-fat diet for an extended period to induce obesity, hyperlipidemia, and insulin (B600854) resistance, mimicking key aspects of the human metabolic syndrome.

-

Animals are then treated with CE-178253 or a vehicle control.

-

Body weight, food intake, and various metabolic parameters (e.g., plasma glucose, insulin, lipids) are monitored over the course of the treatment.

2. Food Intake Models:

-

Fast-Induced Re-feeding: Animals are fasted for a period (e.g., 24 hours) and then given access to food. The amount of food consumed in the initial period of re-feeding is measured after treatment with CE-178253 or vehicle.

-

Spontaneous Nocturnal Feeding: Rodents are nocturnal feeders. Food intake is measured during their active (dark) cycle following drug administration.

3. Energy Expenditure Measurement:

-

Indirect calorimetry is used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

-

These measurements are used to calculate the respiratory quotient (RQ = VCO₂/VO₂), which indicates the primary fuel source being utilized (carbohydrates vs. fats), and the overall energy expenditure.

Selectivity Profile

CE-178253 has been tested for its binding affinity at a panel of other receptors, ion channels, and uptake sites. At a concentration of 1 µM, it did not show significant binding activity at these other sites, indicating a high degree of selectivity for the CB1 receptor (over 1000-fold).[1]

Conclusion

This compound is a potent and selective CB1 receptor antagonist with a preclinical profile that suggests potential for the treatment of obesity and related metabolic disorders. Its ability to reduce food intake, increase energy expenditure, and promote weight loss in animal models highlights the therapeutic relevance of CB1 antagonism. The data summarized in this guide provide a solid foundation for further research and development of this and similar compounds. Further studies would be required to establish its safety and efficacy in human populations. There is no publicly available information regarding the chemical synthesis of this compound or any clinical trial data.

References

The Pharmacological Profile of CE-178253 Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and selective cannabinoid type 1 (CB1) receptor antagonist. This document provides an in-depth technical overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo preclinical data, and detailed experimental methodologies. The quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, plays a pivotal role in regulating energy balance, appetite, and metabolism. Consequently, antagonism of the CB1 receptor has been a key strategy in the development of therapeutics for obesity and related metabolic disorders. CE-178253 has been identified as a highly potent and selective antagonist of the human CB1 receptor, demonstrating promising preclinical efficacy in models of food intake and energy expenditure. This guide serves to consolidate the key pharmacological data and methodologies associated with the preclinical characterization of CE-178253 benzenesulfonate.

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 exerts its pharmacological effects by acting as a competitive antagonist at the CB1 receptor. In its natural state, the CB1 receptor, a G-protein coupled receptor (GPCR), is activated by endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists. This activation primarily initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By binding to the CB1 receptor, CE-178253 blocks the binding of agonists, thereby preventing the downstream signaling events that would normally lead to decreased cAMP. This blockade of the CB1 receptor signaling pathway is the fundamental mechanism underlying the observed pharmacological effects of CE-178253.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for CE-178253.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor | Assay Type | Species | Ki (nM) | Reference |

| CB1 | Binding | Human | 0.33 | [1] |

| CB2 | Binding | Human | >10,000 | [1] |

| CB1 | Functional | Human | 0.07 | [1] |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Species | Effect | Key Findings | Reference |

| Fast-induced Re-feeding | Rat | Anorectic Activity | Concentration-dependent reduction in food intake | [1] |

| Spontaneous Nocturnal Feeding | Rat | Anorectic Activity | Concentration-dependent reduction in food intake | [1] |

| Indirect Calorimetry | Rat | Energy Expenditure | >30% acute stimulation of energy expenditure | [1] |

| Indirect Calorimetry | Rat | Substrate Oxidation | Decrease in respiratory quotient from 0.85 to 0.75, indicating a shift from carbohydrate to fat oxidation | [1] |

| Diet-Induced Obesity | Rat | Weight Loss | Dose-dependent promotion of weight loss | [1] |

| Diet-Induced Obesity | Mouse | Weight Loss | Dose-dependent promotion of weight loss | [1] |

Detailed Experimental Protocols

In Vitro Assays

The affinity of CE-178253 for human CB1 and CB2 receptors was determined using radioligand binding assays.

Protocol:

-

Membrane Preparation: Membranes were prepared from cells recombinantly expressing either the human CB1 or CB2 receptor.

-

Assay Buffer: The binding assays were conducted in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml BSA, at a pH of 7.4.

-

Incubation: Membranes were incubated with a fixed concentration of the radioligand [3H]CP55,940 and varying concentrations of the test compound, CE-178253.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the concentration-response curves using the Cheng-Prusoff equation.[1]

The functional antagonist activity of CE-178253 at the human CB1 receptor was assessed by measuring its ability to block agonist-induced inhibition of cAMP production.

Protocol:

-

Cell Culture: CHO cells stably expressing the human CB1 receptor were used.

-

cAMP Stimulation: Cells were pre-incubated with varying concentrations of CE-178253 before being stimulated with a fixed concentration of the CB1 agonist CP55,940 in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).

-

Lysis and Detection: Following stimulation, the cells were lysed, and the intracellular cAMP levels were determined using a commercially available cAMP assay kit.

-

Data Analysis: The ability of CE-178253 to reverse the agonist-induced decrease in cAMP levels was quantified, and the functional Ki was determined.[1]

In Vivo Assays

Fast-Induced Re-feeding Model:

-

Animals: Male Sprague-Dawley rats were used.

-

Fasting: Animals were fasted overnight but had free access to water.

-

Dosing: The following morning, rats were orally dosed with either vehicle or CE-178253.

-

Re-feeding and Measurement: One hour after dosing, pre-weighed food was provided, and food consumption was measured at various time points (e.g., 1, 2, 4, and 24 hours) post-dosing.[1]

Spontaneous Nocturnal Feeding Model:

-

Animals: Male Sprague-Dawley rats were used.

-

Acclimation: Animals were individually housed and acclimated to a reverse light-dark cycle.

-

Dosing: Dosing with vehicle or CE-178253 occurred just prior to the dark (feeding) cycle.

-

Measurement: Food intake was measured throughout the dark cycle.[1]

To assess the effects of CE-178253 on energy expenditure and substrate utilization, indirect calorimetry was employed.

Protocol:

-

Animals and Acclimation: Rats were individually housed in metabolic chambers and allowed to acclimate.

-

Gas Analysis: The concentrations of oxygen (O2) and carbon dioxide (CO2) in the air entering and leaving the chambers were continuously monitored.

-

Calculations:

-

Energy Expenditure (EE): Calculated from the O2 consumption (VO2) and CO2 production (VCO2) values.

-

Respiratory Quotient (RQ): Calculated as the ratio of VCO2 to VO2. An RQ of ~1.0 indicates carbohydrate oxidation, while an RQ of ~0.7 indicates fat oxidation.

-

-

Dosing and Analysis: Following a baseline measurement period, animals were dosed with CE-178253 or vehicle, and the changes in EE and RQ were recorded and analyzed.[1]

The long-term effects of CE-178253 on body weight were evaluated in models of diet-induced obesity in both rats and mice.

Protocol:

-

Induction of Obesity: Animals were fed a high-fat diet for an extended period to induce obesity.

-

Dosing: Obese animals were then treated daily with oral doses of CE-178253 or vehicle.

-

Measurements: Body weight and food intake were monitored regularly throughout the study period.

-

Data Analysis: The change in body weight from baseline was compared between the treatment and vehicle groups.[1]

Conclusion

This compound is a potent and highly selective CB1 receptor antagonist with a compelling preclinical pharmacological profile. Its sub-nanomolar in vitro potency translates to significant in vivo efficacy in rodent models of appetite, energy expenditure, and obesity. The detailed methodologies provided herein offer a framework for the continued investigation and development of this and similar compounds targeting the endocannabinoid system for the treatment of metabolic diseases.

References

An In-Depth Technical Guide to CAS Number 956246-95-0 (CE-178253)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound associated with CAS number 956246-95-0, also known as CE-178253. CE-178253 is a potent and selective cannabinoid type 1 (CB1) receptor antagonist. This document collates and presents key in vitro and in vivo pharmacological data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in the endocannabinoid system and its therapeutic modulation. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Compound Identification and Physicochemical Properties

CE-178253 is chemically identified as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide. The CAS number 956246-95-0 refers to its benzenesulfonate (B1194179) salt.

| Property | Value |

| CAS Number | 956246-95-0 (benzenesulfonate salt) |

| Chemical Formula | C₂₄H₂₃Cl₂N₇O (free base) |

| Molecular Weight | 496.39 g/mol (free base) |

| Synonyms | CE-178253 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

In Vitro Pharmacology

CE-178253 demonstrates high affinity and selectivity for the human CB1 receptor. Its antagonist properties have been characterized through various in vitro assays.

Receptor Binding Affinity

The binding affinity of CE-178253 was determined using radioligand binding assays.

| Receptor | Ligand | Kᵢ (nM) |

| Human CB1 | [³H]SR141716A | 0.33 |

| Human CB2 | [³H]CP-55,940 | >10,000 |

| Rat Brain (predominantly CB1) | [³H]SR141716A | 0.48 |

Functional Activity

The functional activity of CE-178253 was assessed using GTPγ[³⁵S] binding assays, which measure G-protein activation upon receptor stimulation.

| Assay Type | Receptor | Kᵢ (nM) | Intrinsic Activity (% of CP-55,940) |

| Antagonist Assay | Human CB1 | 0.07 | Not Applicable |

| Inverse Agonist Assay | Human CB1 | - | -15% |

These results indicate that CE-178253 is a potent CB1 receptor antagonist with weak inverse agonist properties.

In Vivo Pharmacology

The in vivo effects of CE-178253 have been evaluated in rodent models, demonstrating its potential to modulate food intake, energy expenditure, and body weight.

Anorectic Activity

The effect of CE-178253 on food intake was assessed in different rat models.

| Model | Dose (mg/kg, p.o.) | Effect on Food Intake |

| Fast-induced Re-feeding | 3, 10, 30 | Dose-dependent reduction |

| Spontaneous Nocturnal Feeding | 3, 10, 30 | Dose-dependent reduction |

Energy Expenditure and Substrate Oxidation

Indirect calorimetry was used to measure the impact of CE-178253 on energy metabolism in rats.

| Parameter | Dose (mg/kg, p.o.) | Observation |

| Energy Expenditure | 10 | >30% increase |

| Respiratory Quotient (RQ) | 10 | Decrease from ~0.85 to ~0.75 |

The decrease in RQ suggests a shift from carbohydrate to fat oxidation.

Efficacy in Obesity Models

CE-178253 has been shown to promote weight loss in diet-induced obese (DIO) rodents.

| Animal Model | Dose (mg/kg, p.o.) | Effect on Body Weight |

| DIO Rats | 10 | Significant weight loss |

| DIO Mice | 10, 30 | Dose-dependent weight loss |

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of CE-178253 for CB1 and CB2 receptors.

-

Materials:

-

Membranes from cells expressing human CB1 or CB2 receptors, or rat brain membranes.

-

Radioligand: [³H]SR141716A for CB1, [³H]CP-55,940 for CB2.

-

Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

CE-178253 stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of CE-178253.

-

In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of CE-178253 or vehicle.

-

For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., WIN 55,212-2).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding and determine the IC₅₀ value by non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

The Discovery and Pharmacological Profile of CE-178253 Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist that emerged from preclinical research as a potential therapeutic agent. This document provides a comprehensive technical overview of its discovery, history, and pharmacological characteristics. It includes a detailed summary of its in vitro and in vivo properties, experimental methodologies for key assays, and a visualization of the relevant signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction and Discovery

CE-178253, chemically known as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-[1][2]triazin-4-yl]-3-ethylaminoazetidine-3-carboxylic acid hydrochloride, is a novel compound identified for its potent and selective antagonist activity at the CB1 receptor.[3] Developed by researchers at Pfizer, this compound belongs to the pyrazolo[1,5-a][1]triazine class of molecules. The discovery of CE-178253 was part of a broader effort to develop CB1 receptor antagonists for the treatment of obesity and other metabolic disorders.[4][3] While the exact date of initial synthesis is not publicly available, the key pharmacological data were first published in 2010.[4][3]

The benzenesulfonate salt form of CE-178253 is often used for research purposes. Public records do not indicate that CE-178253 has entered into clinical trials, and it remains a preclinical research compound.

Chemical Properties

| Property | Value |

| Chemical Name | 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-[1][2]triazin-4-yl]-3-ethylaminoazetidine-3-carboxylic acid hydrochloride |

| Benzenesulfonate Salt CAS | 956246-95-0 |

| Molecular Formula | C24H23Cl2N7O · C6H6O3S |

| Molecular Weight | 654.57 g/mol |

In Vitro Pharmacology

The in vitro activity of CE-178253 has been characterized through various binding and functional assays, demonstrating its high affinity and selectivity for the human CB1 receptor.

Receptor Binding Affinity

The binding affinity of CE-178253 for the human CB1 and CB2 receptors was determined using competitive radioligand binding assays.

| Receptor | Radioligand | Ki (nM) |

| Human CB1 | [3H]CP-55,940 | 0.33 |

| Human CB2 | [3H]CP-55,940 | >10,000 |

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

Functional Activity

The functional antagonist activity of CE-178253 was assessed using a GTPγ[35S] binding assay, which measures G-protein activation following receptor stimulation.

| Assay | Agonist | Ki (nM) |

| GTPγ[35S] Binding (hCB1) | CP-55,940 | 0.07 |

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

In Vivo Pharmacology

The in vivo effects of CE-178253 have been evaluated in rodent models to assess its potential therapeutic utility, particularly in the context of metabolic disorders.

Anorectic Activity

CE-178253 demonstrated a concentration-dependent reduction in food intake in both fast-induced re-feeding and spontaneous nocturnal feeding models in rats.[4][3]

| Model | Effect |

| Fast-Induced Re-feeding | Significant reduction in food intake |

| Spontaneous Nocturnal Feeding | Significant reduction in food intake |

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4][3]

Energy Expenditure

In rats, CE-178253 was shown to acutely increase energy expenditure by over 30% as measured by indirect calorimetry. It also promoted a shift in substrate utilization from carbohydrates to fat, indicated by a decrease in the respiratory quotient.[4][3]

| Parameter | Effect |

| Energy Expenditure | >30% increase |

| Respiratory Quotient | Decrease from ~0.85 to ~0.75 |

Data from Hadcock JR, et al. BMC Pharmacol. 2010.[4]

Signaling Pathway

CE-178253 acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway of the CB1 receptor involves coupling to inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. CB1 receptor activation can also modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, CE-178253 blocks these downstream effects by preventing agonist binding and subsequent receptor activation.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize CE-178253, based on standard methodologies in the field.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of CE-178253 for the CB1 receptor.

Materials:

-

Membranes from cells expressing the human CB1 receptor.

-

[3H]CP-55,940 (radioligand).

-

CE-178253 (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CE-178253.

-

In a 96-well plate, add the assay buffer, [3H]CP-55,940, and either vehicle, a known non-specific binding agent, or the test compound at various concentrations.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

GTPγ[35S] Binding Assay (Functional Antagonism)

Objective: To determine the functional antagonist potency (Ki) of CE-178253 at the CB1 receptor.

Materials:

-

Membranes from cells expressing the human CB1 receptor.

-

GTPγ[35S] (radioligand).

-

CP-55,940 (agonist).

-

CE-178253 (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

GDP.

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CE-178253.

-

Pre-incubate the cell membranes with CE-178253 for a specified time.

-

Add GDP, GTPγ[35S], and the agonist (CP-55,940) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate the reaction at 30°C.

-

Terminate the reaction by filtration and wash as described for the binding assay.

-

Quantify the bound radioactivity.

-

Determine the concentration of CE-178253 that inhibits 50% of the agonist-stimulated GTPγ[35S] binding (IC50) and calculate the Ki.

Conclusion

CE-178253 benzenesulfonate is a well-characterized preclinical CB1 receptor antagonist with high potency and selectivity. Its discovery and pharmacological profiling have contributed to the understanding of the therapeutic potential of CB1 receptor modulation. The data presented in this guide highlight its robust in vitro and in vivo activity. While it has not progressed to clinical development, CE-178253 remains a valuable tool for researchers investigating the endocannabinoid system and its role in physiology and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Nervous System Activity of CE-178253 Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist with demonstrated central nervous system (CNS) activity.[1][2][3] As a member of this therapeutic class, CE-178253 has been investigated for its potential in treating a variety of disorders, leveraging the key role of the endocannabinoid system in regulating physiological processes. This technical guide provides a comprehensive overview of the preclinical CNS pharmacology of CE-178253, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 exerts its effects by acting as an antagonist at the CB1 receptor, which is predominantly expressed in the central nervous system. These G-protein coupled receptors are known to modulate several downstream signaling pathways, including the inhibition of intracellular cyclic AMP accumulation and the stimulation of MAP kinase activity.[1] By blocking the binding of endogenous cannabinoids like anandamide (B1667382) to the CB1 receptor, CE-178253 can modulate neurotransmitter release and neuronal activity. Furthermore, CE-178253 has been shown to possess inverse agonist properties, meaning it can reduce the basal activity of the CB1 receptor in the absence of an agonist.[1]

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo pharmacological data for CE-178253.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value |

| Binding Affinity (Ki) | Human | CB1 | 0.33 nM[1][3] |

| Human | CB2 | > 10,000 nM[1][3] | |

| Functional Antagonist Potency (Ki) | Human | CB1 | 0.07 nM[1][3] |

Table 2: In Vivo CNS Activity in Rodent Models

| Model | Species | Effect | Key Findings |

| Spontaneous Nocturnal Feeding | Rat | Anorectic Activity | Concentration-dependent reduction in food intake.[1][3] |

| Fast-Induced Re-feeding | Rat | Anorectic Activity | Concentration-dependent reduction in food intake.[1][3] |

| Indirect Calorimetry | Rat | Increased Energy Expenditure | >30% increase in oxygen consumption.[1][3] |

| Rat | Shift in Substrate Oxidation | Decrease in respiratory quotient from 0.85 to 0.75, indicating a shift from carbohydrate to fat oxidation.[1][3] |

Table 3: Brain Receptor Occupancy and Pharmacokinetics

| Parameter | Species | Doses (p.o.) | Results |

| Brain CB1 Receptor Occupancy | Rat | 0.3, 1, 3, 10 mg/kg | Dose-dependent.[1] |

| Brain Penetration | Rat | 0.3, 1, 3, 10 mg/kg | Mean ratio of unbound plasma to unbound brain concentration of 2.9 ± 0.25, suggesting minimal brain impairment.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Assays

-

Radioligand Binding Assays:

-

Membranes from Chinese hamster ovary (CHO) cells expressing human CB1 or CB2 receptors were used.

-

Membranes were incubated with the radioligand [3H]SR141716A and varying concentrations of CE-178253.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

Following incubation, the membranes were harvested by filtration and the bound radioactivity was quantified by liquid scintillation counting.

-

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

-

-

GTPγ[35S] Binding Functional Assays:

-

The assay measured the antagonist effect of CE-178253 on the agonist-stimulated binding of GTPγ[35S] to G-proteins coupled to the CB1 receptor in CHO cell membranes.

-

Membranes were pre-incubated with varying concentrations of CE-178253.

-

The CB1 receptor agonist CP-55940 was then added to stimulate GTPγ[35S] binding.

-

The reaction was terminated by rapid filtration, and the amount of bound GTPγ[35S] was determined by scintillation counting.

-

Ki values were calculated to determine the functional antagonist potency.[1]

-

In Vivo Studies

-

Acute Food Intake Models:

-

Spontaneous Nocturnal Feeding:

-

Rats were individually housed with ad libitum access to food and water.

-

CE-178253 or vehicle was administered orally prior to the dark cycle.

-

Food intake was measured at various time points throughout the dark cycle.[1]

-

-

Fast-Induced Re-feeding:

-

Rats were fasted overnight.

-

CE-178253 or vehicle was administered orally prior to the reintroduction of food.

-

Cumulative food consumption was measured for 2 hours after the return of food.[1]

-

-

-

Indirect Calorimetry:

-

Rats were acclimated to metabolic chambers.

-

Oxygen consumption (VO2) and carbon dioxide production (VCO2) were measured continuously to determine energy expenditure and the respiratory quotient (RQ = VCO2/VO2).

-

CE-178253 or vehicle was administered orally, and measurements were recorded for several hours post-dosing.[1]

-

-

Ex Vivo Brain Receptor Occupancy:

-

Rats were administered CE-178253 or vehicle orally.

-

At a specified time point, animals were euthanized, and brains were rapidly removed.

-

Brain tissue was homogenized, and the binding of a radiolabeled CB1 ligand was measured to determine the percentage of receptors occupied by CE-178253.[1]

-

Selectivity Profile

To assess the selectivity of CE-178253, it was tested for binding affinity at a concentration of 1 µM against a panel of other receptors, ion channels, and uptake sites. CE-178253 did not show any significant binding activity (defined as greater than 50% inhibition) at any of the tested sites, indicating a high degree of selectivity (greater than 1000-fold) for the CB1 receptor.[1]

Conclusion

CE-178253 benzenesulfonate is a potent, selective, and centrally active CB1 receptor antagonist with inverse agonist properties. Preclinical data robustly demonstrate its ability to modulate key CNS-regulated functions, including appetite and energy metabolism. The quantitative pharmacological profile and the detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound for potential therapeutic applications. The high selectivity of CE-178253 for the CB1 receptor is a promising characteristic for minimizing off-target effects.

References

- 1. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

CE-178253: A Comprehensive Analysis of its Selectivity for CB1 versus CB2 Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of CE-178253, a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist. The data presented herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the compound's binding affinity, functional activity, and the experimental protocols utilized for its characterization.

Executive Summary

CE-178253 demonstrates exceptional selectivity for the human CB1 receptor over the human CB2 receptor. In vitro studies reveal a sub-nanomolar binding affinity for the CB1 receptor, with a Ki value of 0.33 nM.[1][2][3] In stark contrast, its affinity for the CB2 receptor is significantly lower, with a Ki value greater than 10,000 nM.[1][2][3] This translates to a selectivity ratio of over 30,000-fold in favor of the CB1 receptor, highlighting its potential for targeted therapeutic applications with minimized off-target effects related to CB2 receptor modulation.[1] Functional assays further corroborate this high selectivity, with a Ki of 0.07 nM at the human CB1 receptor.[1][2][3]

Quantitative Data: Binding and Functional Affinity

The selectivity of CE-178253 is quantitatively summarized in the tables below, presenting data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of CE-178253

| Receptor | Ligand | Ki (nM) | Source |

| Human CB1 | [3H]SR141716A | 0.33 | [1] |

| Human CB2 | [3H]SR141716A | > 10,000 | [1] |

Table 2: Functional Activity of CE-178253

| Receptor | Assay Type | Ki (nM) | Source |

| Human CB1 | GTPγ[35S] binding | 0.07 | [1] |

Experimental Protocols

The following section details the methodologies employed in the characterization of CE-178253's receptor binding affinity.

Radioligand Binding Assays

The binding affinity of CE-178253 to human CB1 and CB2 receptors was determined through radioligand binding assays.[1]

-

Preparation: CE-178253 was diluted in a drug buffer consisting of 10% DMSO and 90% TME with 5% BSA. 25 μl of this solution was added to each well of a 96-well polypropylene (B1209903) plate.[1]

-

Radioligand: The radioligand, [3H]SR141716A, was diluted in a ligand buffer containing 0.5% BSA plus TME, and 25 μl was subsequently added to each well.[1]

-

Membrane Preparation: Membranes from cells transfected with either human CB1 or human CB2 receptors, as well as rat brain tissue, were used at a concentration of 10 μg per well.[1]

-

Incubation: The plates were covered and incubated at 30°C for 60 minutes to allow for binding equilibrium to be reached.[1]

-

Data Analysis: The concentration of CE-178253 required to inhibit 50% of the specific binding of the radioligand (IC50) was determined, and the binding affinity (Ki) was calculated from this value. Complete inhibition of [3H]SR141716A binding was observed at CE-178253 concentrations greater than 10 nM.[1]

Signaling Pathway and Selectivity

The high selectivity of CE-178253 for the CB1 receptor implies that its pharmacological effects are primarily mediated through the modulation of signaling pathways downstream of CB1 activation. As an antagonist, CE-178253 blocks the canonical G-protein coupled signaling of the CB1 receptor, which typically involves the inhibition of adenylyl cyclase and modulation of ion channels. Its negligible affinity for the CB2 receptor indicates a lack of significant interaction with the signaling cascades associated with CB2, which are predominantly involved in immune function.

Broader Selectivity Profile

To further assess its specificity, CE-178253 was tested against a panel of other receptors, enzymes, and ion channels. At a concentration of 1 μM, CE-178253 did not exhibit any significant binding activity, defined as greater than 50% inhibition. This indicates that CE-178253 is more than 1000-fold selective for the CB1 receptor over the other tested sites.[1] Notably, unlike some other CB1 antagonists such as rimonabant, CE-178253 showed no agonist activity at the putative third cannabinoid receptor, GPR55, at concentrations up to 10 μM.[1] Rimonabant also exhibits weak binding to the Vanilloid 1 (TRPV1) receptor channel, a characteristic not observed with CE-178253.[1]

Conclusion

The comprehensive in vitro pharmacological profile of CE-178253 unequivocally establishes it as a highly potent and selective CB1 receptor antagonist. Its exceptional selectivity of over 30,000-fold for the CB1 receptor compared to the CB2 receptor, coupled with its clean profile against a broad range of other molecular targets, underscores its value as a precise pharmacological tool for investigating the endocannabinoid system and as a promising candidate for therapeutic development.

References

- 1. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Inverse Agonist Profile of CE-178253 Benzenesulfonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of CE-178253 benzenesulfonate (B1194179), with a specific focus on its characterization as an inverse agonist of the cannabinoid type 1 (CB1) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates relevant biological pathways.

Core Pharmacological Attributes of CE-178253

CE-178253 is a potent and highly selective antagonist of the human CB1 receptor.[1][2] Its benzenesulfonate salt form has been a subject of investigation for its potential therapeutic applications, particularly in the context of metabolic disorders. Extensive in vitro studies have elucidated its strong affinity and functional opposition to the CB1 receptor, while demonstrating minimal interaction with the cannabinoid type 2 (CB2) receptor.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for CE-178253, providing a comparative overview of its potency and selectivity.

| Binding Affinity | |

| Parameter | Value |

| Human CB1 Receptor Kᵢ | 0.33 nM |

| Human CB2 Receptor Kᵢ | > 10,000 nM |

| Functional Activity | |

| Parameter | Value |

| Human CB1 Receptor Kᵢ (Functional Assay) | 0.07 nM |

| Intrinsic Activity (Inverse Agonism) | Decrease in basal GTPγ[³⁵S] binding |

Evidence for Inverse Agonism

While initially characterized as a CB1 receptor antagonist, subsequent functional assays have revealed the inverse agonist properties of CE-178253.[1] Unlike a neutral antagonist which only blocks the action of an agonist, an inverse agonist can suppress the basal, constitutive activity of a receptor. In the case of CE-178253, its intrinsic activity was determined by its ability to decrease the basal level of GTPγ[³⁵S] binding in cell membranes expressing the human CB1 receptor.[1] This reduction in basal signaling is a hallmark of inverse agonism.

The CB1 receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an endogenous agonist. By stabilizing an inactive conformation of the receptor, inverse agonists like CE-178253 can effectively turn down this baseline signaling. This mechanism is a critical consideration in the development of CB1-targeting therapeutics, as it may contribute to the overall efficacy and potential side-effect profile of the compound.

Experimental Methodologies

The following sections detail the experimental protocols employed to ascertain the pharmacological profile of CE-178253.

Radioligand Binding Assays

To determine the binding affinity of CE-178253 for human CB1 and CB2 receptors, competitive radioligand binding assays were performed.

-

Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human CB1 receptor or human embryonic kidney (HEK) cells expressing the human CB2 receptor.

-

Radioligand: [³H]SR141716A for the CB1 receptor and [³H]CP-55,940 for the CB2 receptor.

-

Procedure:

-

Cell membranes were incubated with the respective radioligand and varying concentrations of CE-178253.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by filtration through a glass fiber filter.

-

The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of CE-178253 that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Functional Assays (GTPγ[³⁵S] Binding)

The functional activity of CE-178253 as an antagonist and its intrinsic activity as an inverse agonist were assessed using a GTPγ[³⁵S] binding assay. This assay measures the activation of G-proteins coupled to the receptor.

-

Antagonist Potency:

-

CHO cell membranes expressing the human CB1 receptor were incubated with GTPγ[³⁵S], a fixed concentration of the CB1 agonist CP-55,940, and varying concentrations of CE-178253.

-

The amount of bound GTPγ[³⁵S] was measured to determine the extent of G-protein activation stimulated by the agonist.

-

The ability of CE-178253 to inhibit the agonist-stimulated GTPγ[³⁵S] binding was quantified to determine its antagonist potency (Kᵢ).

-

-

Inverse Agonist Assay:

-

To measure the intrinsic activity of CE-178253, the assay was performed in the absence of an agonist.

-

CHO cell membranes expressing the human CB1 receptor were incubated with GTPγ[³⁵S] and varying concentrations of CE-178253.

-

The change in basal GTPγ[³⁵S] binding was measured. A decrease in basal binding indicates inverse agonist activity.[1]

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for determining inverse agonism.

Caption: Inverse agonist action of CE-178253 on the CB1 receptor.

References

- 1. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

CE-178253 Benzenesulfonate: A Technical Guide for Researchers

For Research Use Only

This document provides an in-depth technical guide on CE-178253 benzenesulfonate (B1194179), a potent and selective cannabinoid type 1 (CB1) receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and therapeutic potential of this compound.

Introduction

CE-178253 benzenesulfonate is a small molecule antagonist of the cannabinoid type 1 (CB1) receptor, which is predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. The CB1 receptor is a key component of the endocannabinoid system, playing a crucial role in regulating a wide array of physiological processes, including appetite, energy metabolism, pain sensation, and mood. Antagonism of the CB1 receptor has been a significant area of research for the development of therapies for obesity and related metabolic disorders. CE-178253 has demonstrated high potency and selectivity for the CB1 receptor, with central nervous system activity.[1]

Chemical and Physical Properties

| Property | Value | Source |

| Synonyms | 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide benzenesulfonate salt | Sigma-Aldrich |

| Molecular Formula | C₂₄H₂₃Cl₂N₇O · C₆H₆O₃S | Sigma-Aldrich |

| Molecular Weight | 654.57 g/mol | Sigma-Aldrich |

| CAS Number | 956246-95-0 | Sigma-Aldrich |

| Appearance | White to beige powder | Sigma-Aldrich |

| Solubility | Soluble in DMSO (10 mg/mL, clear solution) | Sigma-Aldrich |

| Storage | Room temperature | Sigma-Aldrich |

Mechanism of Action: CB1 Receptor Antagonism

CE-178253 acts as a potent antagonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by endogenous cannabinoids (e.g., anandamide, 2-arachidonoylglycerol) or exogenous agonists, the CB1 receptor initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels, including inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38.

By binding to the CB1 receptor, CE-178253 blocks the binding of endogenous and exogenous agonists, thereby inhibiting these downstream signaling events. This antagonism of CB1 receptor signaling is the basis for its pharmacological effects.

Signaling Pathway Diagram

Caption: Antagonism of the CB1 receptor by CE-178253 blocks agonist-induced signaling.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinity of CE-178253 for human cannabinoid receptors.

| Target | Assay Type | Species | Kᵢ (nM) | Source |

| CB1 Receptor | Radioligand Binding ([³H]-SR141716A) | Human | 0.33 | Hadcock JR, et al. 2010 |

| CB2 Receptor | Radioligand Binding ([³H]-CP-55,940) | Human | >10,000 | Hadcock JR, et al. 2010 |

These data highlight the high potency and selectivity of CE-178253 for the CB1 receptor over the CB2 receptor.

In Vivo Pharmacological Profile

CE-178253 has been evaluated in preclinical models of obesity, demonstrating significant effects on food intake and energy expenditure.

Anorectic Activity

In rodent models, CE-178253 has been shown to reduce food intake. Studies have utilized both fast-induced re-feeding and spontaneous nocturnal feeding paradigms to assess its anorectic effects.

Energy Expenditure

CE-178253 has been observed to increase energy expenditure in rats, as measured by indirect calorimetry. This effect is accompanied by a shift in substrate utilization from carbohydrates to fats, indicated by a decrease in the respiratory quotient.

Body Weight Regulation

In diet-induced obese rats and mice, administration of CE-178253 has been shown to promote weight loss in a dose-dependent manner.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize CB1 receptor antagonists like CE-178253.

In Vitro CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the CB1 receptor.

Objective: To determine the Kᵢ of CE-178253 for the CB1 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [³H]-SR141716A (a known CB1 antagonist).

-

Non-specific binding control: A high concentration of a non-labeled CB1 ligand (e.g., SR141716A).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of CE-178253 in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ), and either vehicle, non-specific binding control, or a dilution of CE-178253.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of CE-178253 and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general workflow for assessing the efficacy of CE-178253 in a preclinical model of obesity.

Caption: Experimental workflow for evaluating CE-178253 in a diet-induced obesity model.

Safety Information

Hazard Statements:

-

H301: Toxic if swallowed.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

This compound is for research use only and is not for human or veterinary use. Appropriate personal protective equipment should be worn when handling this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the CB1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of CB1 receptor antagonism, particularly in the context of obesity and metabolic disorders. Researchers should adhere to appropriate safety protocols when handling this compound.

References

Preclinical Pharmacological Profile of CE-178253 Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective cannabinoid type 1 (CB1) receptor antagonist.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of metabolic disorders. This document provides a comprehensive overview of the key preclinical findings, including quantitative pharmacological data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. CE-178253 is identified chemically as 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]-1,3,5-triazin-4-yl]-3-(ethylamino)-3-azetidinecarboxamide benzenesulfonate salt.[2][3]

Quantitative Pharmacology

The pharmacological activity of CE-178253 has been characterized through a series of in vitro and in vivo studies. The data consistently demonstrate its high affinity and selectivity for the human CB1 receptor.

In Vitro Data

A summary of the in vitro binding affinities and functional activity of CE-178253 is presented below.

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human CB1 | 0.33 nM |

| Binding Affinity (Ki) | Human CB2 | > 10,000 nM |

| Functional Activity (Ki) | Human CB1 | 0.07 nM |

Data sourced from Hadcock JR, et al. BMC Pharmacol. 2010.[1]

In Vivo Data

Preclinical in vivo studies in rodent models have demonstrated the dose-dependent efficacy of CE-178253 in modulating food intake and energy expenditure.

| Animal Model | Study Type | Dose | Key Findings |

| Rats | Fast-induced re-feeding | Not Specified | Concentration-dependent anorectic activity |

| Rats | Spontaneous nocturnal feeding | Not Specified | Concentration-dependent anorectic activity |

| Rats | Indirect Calorimetry | Not Specified | >30% acute stimulation of energy expenditure |

| Rats | Indirect Calorimetry | Not Specified | Decrease in respiratory quotient from 0.85 to 0.75 |

| Diet-induced obese rats | Weight loss | Not Specified | Dose-dependent promotion of weight loss |

| Diet-induced obese mice | Weight loss | Not Specified | Dose-dependent promotion of weight loss |

Data sourced from Hadcock JR, et al. BMC Pharmacol. 2010.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of CE-178253.

CB1 and CB2 Receptor Binding Assays

The affinity of CE-178253 for human CB1 and CB2 receptors was determined using radioligand binding assays.

-

Objective: To determine the binding affinity (Ki) of CE-178253 for human CB1 and CB2 receptors.

-

Methodology:

-

Membranes were prepared from cells stably expressing either the human CB1 or CB2 receptor.

-

A fixed concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) was incubated with the cell membranes.

-

Increasing concentrations of CE-178253 were added to compete with the radioligand for binding to the receptors.

-

Following incubation, the bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

The concentration of CE-178253 that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

CB1 Receptor Functional Assay

The functional antagonist activity of CE-178253 at the human CB1 receptor was assessed using a functional assay.

-

Objective: To determine the functional antagonist potency (Ki) of CE-178253 at the human CB1 receptor.

-

Methodology:

-

Cells expressing the human CB1 receptor and a reporter system (e.g., measuring cAMP levels or GTPγS binding) were utilized.

-

Cells were stimulated with a known CB1 receptor agonist to elicit a functional response.

-

The ability of increasing concentrations of CE-178253 to inhibit the agonist-induced response was measured.

-

The concentration of CE-178253 that produced 50% inhibition of the maximal agonist response (IC50) was determined.

-

The Ki value was calculated from the IC50 value.

-

In Vivo Efficacy Studies

The effects of CE-178253 on food intake, energy expenditure, and body weight were evaluated in rodent models of obesity.

-

Objective: To assess the in vivo efficacy of CE-178253 in relevant preclinical models.

-

Methodology:

-

Food Intake Models:

-

Fast-induced re-feeding: Animals were fasted for a defined period and then provided with pre-weighed food. CE-178253 or vehicle was administered prior to re-feeding, and food consumption was measured over a set time.

-

Spontaneous nocturnal feeding: Food intake was monitored in freely feeding animals during their active (dark) cycle following administration of CE-178253 or vehicle.

-

-

Energy Expenditure (Indirect Calorimetry):

-

Animals were placed in metabolic cages equipped for indirect calorimetry.

-

Oxygen consumption (VO2) and carbon dioxide production (VCO2) were measured continuously to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

-

CE-178253 or vehicle was administered, and changes in these parameters were monitored.

-

-

Weight Loss in Diet-Induced Obese (DIO) Rodents:

-

Animals were fed a high-fat diet to induce obesity.

-

Once obesity was established, animals were treated daily with CE-178253 or vehicle.

-

Body weight and food intake were monitored regularly throughout the study period.

-

-

Signaling Pathways and Mechanism of Action

CE-178253 functions as an antagonist of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The binding of endogenous cannabinoid ligands (like anandamide (B1667382) and 2-arachidonoylglycerol) to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of these agonists, CE-178253 prevents this downstream signaling cascade.

CB1 Receptor Antagonism Workflow

Caption: Mechanism of CE-178253 as a CB1 receptor antagonist.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of CE-178253.

References

- 1. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo efficacy studies of an engineered endolysin targeting Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CE-178253 Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor.[1][2] Its high affinity for the CB1 receptor, with sub-nanomolar potency, and significant selectivity over the Cannabinoid Type 2 (CB2) receptor make it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.[1][2] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of CE-178253, based on published research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₃Cl₂N₇O · C₆H₆O₃S |

| Molecular Weight | 654.57 g/mol |

| CAS Number | 956246-95-0 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (10 mg/mL) |

| Storage | Store at room temperature. |

In Vitro Pharmacology: Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of CE-178253.

| Assay | Receptor | Species | Kᵢ (nM) |

| Radioligand Binding Assay | CB1 | Human | 0.33 |

| Radioligand Binding Assay | CB2 | Human | >10,000 |

| cAMP Functional Assay | CB1 | Human | 0.07 |

Data sourced from Hadcock JR, et al. BMC Pharmacol. 2010;10:9.[1][2]

Experimental Protocols

In Vitro Assays

1. CB1 and CB2 Receptor Binding Assays

This protocol determines the binding affinity (Kᵢ) of CE-178253 for human CB1 and CB2 receptors using a radioligand displacement assay.

Materials:

-

HEK293 cell membranes expressing human CB1 or CB2 receptors

-

[³H]SR141716A (radioligand for CB1)

-

[³H]CP55,940 (radioligand for CB2)

-

CE-178253 benzenesulfonate

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

-

Scintillation fluid

-

96-well microplates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of CE-178253 in assay buffer.

-

In a 96-well plate, combine the cell membranes (5-10 µg protein), radioligand (e.g., 0.5 nM [³H]SR141716A for CB1), and varying concentrations of CE-178253.

-

For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., 10 µM SR141716A for CB1).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.